molecular formula C20H17ClFNO3 B14990024 2-(4-chlorophenoxy)-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide

2-(4-chlorophenoxy)-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B14990024
M. Wt: 373.8 g/mol
InChI Key: ZGAUDXYSURAPOU-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide is an organic compound that belongs to the class of amides This compound features a complex structure with multiple functional groups, including a chlorophenoxy group, a fluorobenzyl group, and a furan-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route may include:

    Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid under basic conditions.

    Synthesis of 3-fluorobenzylamine: This can be prepared by the reduction of 3-fluorobenzonitrile using hydrogen gas and a suitable catalyst.

    Formation of furan-2-ylmethylamine: This can be synthesized by the reduction of furan-2-carboxaldehyde using sodium borohydride.

    Coupling reactions: The final compound can be synthesized by coupling the intermediates using standard amide bond formation techniques, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the furan ring or the benzyl position using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced at the amide bond using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving amide bonds.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(3-fluorobenzyl)-N-methylacetamide
  • 2-(4-chlorophenoxy)-N-benzyl-N-(furan-2-ylmethyl)acetamide
  • 2-(4-bromophenoxy)-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide

Uniqueness

2-(4-chlorophenoxy)-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide is unique due to the presence of the furan-2-ylmethyl group, which can impart distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C20H17ClFNO3

Molecular Weight

373.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[(3-fluorophenyl)methyl]-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C20H17ClFNO3/c21-16-6-8-18(9-7-16)26-14-20(24)23(13-19-5-2-10-25-19)12-15-3-1-4-17(22)11-15/h1-11H,12-14H2

InChI Key

ZGAUDXYSURAPOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CN(CC2=CC=CO2)C(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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